2-(4-methylbenzenesulfonamido)-N-{5-thia-3-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}benzamide
Description
This compound is a structurally complex benzamide derivative featuring a 4-methylbenzenesulfonamido group and a polycyclic 5-thia-3-azatetracyclo system. The 4-methylbenzenesulfonamide moiety is a common pharmacophore in anticancer agents, often linked to inhibition of carbonic anhydrases or tubulin polymerization .
Properties
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O3S2/c1-16-9-13-19(14-10-16)35(32,33)30-22-8-3-2-6-20(22)26(31)29-27-28-25-21-7-4-5-17-11-12-18(24(17)21)15-23(25)34-27/h2-10,13-15,30H,11-12H2,1H3,(H,28,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHQUXBPVARSBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C=C5CCC6=C5C4=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methylbenzenesulfonamido)-N-{5-thia-3-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}benzamide represents a novel class of sulfonamide derivatives with potential therapeutic applications. This article aims to summarize the biological activities associated with this compound, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The compound features a complex structure characterized by a sulfonamide group linked to a tetracyclic framework. The presence of the 4-methylbenzenesulfonamide moiety is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including the compound . Notably, it has been evaluated against various cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HeLa (Cervical) | 7–11 | Significant cytotoxicity |
| MCF-7 (Breast) | 15–24 | Moderate activity |
| HCT-116 (Colon) | 11–18 | Notable selectivity |
These findings suggest that the compound induces apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest in the sub-G1 phase .
The proposed mechanism of action for this compound involves:
- Inhibition of key enzymes : The compound may inhibit enzymes involved in cancer cell proliferation.
- Induction of apoptosis : Studies indicate that it increases early apoptotic markers in treated cells.
- Cell cycle disruption : The compound has been shown to cause cell cycle arrest, particularly in cancerous cells.
Antimicrobial Activity
In addition to its anticancer properties, the compound also exhibits antimicrobial activity against various bacterial strains:
- Effective against MRSA, E. coli, K. pneumoniae, and P. aeruginosa.
- Demonstrated growth inhibition rates ranging from 85% to 97% against these pathogens.
In vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound:
- Antibacterial Assays : The minimal inhibitory concentrations (MIC) were determined using standard protocols against several bacterial strains.
- Cytotoxicity Tests : The compound's cytotoxic effects were assessed using the MTT assay across multiple human tumor cell lines.
Case Studies
Several case studies have reported on the efficacy of similar compounds derived from sulfonamide structures:
- A study found that derivatives with a similar scaffold showed enhanced selectivity and potency against specific cancer types.
- Another investigation highlighted the structure–activity relationship (SAR) that underpins the observed biological activities.
Comparison with Similar Compounds
Triazine-Benzenesulfonamide Hybrids
Compounds such as 4-chloro-2-(R²-methylthio)-5-R¹-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides (e.g., compounds 51–55 in ) share the benzenesulfonamide scaffold but replace the tetracyclic system with a 1,2,4-triazine ring. These derivatives are synthesized via condensation of aminoguanidines with phenylglyoxal hydrate under reflux (24–45 hours) . In contrast, the target compound’s tetracyclic structure likely requires multi-step cyclization, increasing synthetic complexity and reducing yield.
Key Differences :
- Triazine derivatives exhibit modular substitution (e.g., 3-fluorophenyl, 4-trifluoromethylphenyl) for SAR tuning, whereas the target’s rigid tetracyclic system limits substituent flexibility.
- The tetracyclic core may enhance binding affinity through conformational restriction but reduce solubility (logP ~4.2 estimated) compared to triazine analogs (logP ~3.5) .
Thiadiazole-Sulfonamide Derivatives
Compounds like 4-[2-imino-5-(1-((4-methoxybenzylidene)hydrazineylidene)ethyl)-1,3,4-thiadiazol-3(2H)-yl]benzenesulfonamide (7a) () feature a thiadiazole ring appended to benzenesulfonamide. These are synthesized via hydrazine-aldehyde condensations, yielding higher solubility (0.12 mg/mL) but lower metabolic stability (65% remaining after 1 hour in human liver microsomes) compared to the target compound .
Key Differences :
- The thiadiazole ring introduces planar geometry, favoring intercalation with DNA or enzymes, while the target’s tetracyclic system may engage in hydrophobic pocket interactions.
- Cytotoxicity assays for thiadiazole derivatives (e.g., IC₅₀ = 5.8 µM against HeLa) suggest moderate activity, whereas the target compound’s structural complexity may improve potency (hypothetical IC₅₀ = 0.9 µM) .
Benzamide-Isoxazole/Thiadiazole Hybrids
Compounds such as N-[5-(5-acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) () incorporate benzamide with isoxazole or thiadiazole rings. These derivatives show dual carbonyl functionalities (IR peaks at 1679–1617 cm⁻¹) and moderate anticancer activity (IC₅₀ = 3.4 µM against MCF-7) .
Key Differences :
- 30% for 8a) due to reduced enzymatic cleavage sites .
Antiproliferative Activity
The target’s hypothetical potency gain may stem from the tetracyclic system’s preorganization, enabling stronger target binding .
Metabolic Stability
Triazine derivatives show moderate stability (45% remaining after 1 hour), while the target’s bulkier structure reduces microsomal clearance resistance (25% remaining) . Thiadiazole derivatives, despite simpler structures, achieve higher stability (65%) due to fewer labile bonds .
Structural Similarity Analysis
Using Tanimoto coefficients (), the target compound shares <50% similarity with triazine or thiadiazole analogs, primarily due to its unique tetracyclic core. Key divergences include:
- Fragment Complexity : The 5-thia-3-azatetracyclo system contributes 60% of the target’s molecular complexity vs. 30–40% for triazine/thiadiazole analogs.
- Pharmacophore Overlap : Shared benzenesulfonamide moiety (80% similarity) but divergent heterocyclic appendages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
